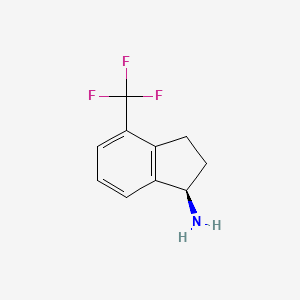

(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Description

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9H,4-5,14H2/t9-/m1/s1 |

InChI Key |

PRXYRXUXPMGIBU-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC=C2C(F)(F)F |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Asymmetric Transfer Hydrogenation of Ketone Precursors

Asymmetric transfer hydrogenation represents a cornerstone for enantioselective synthesis of chiral amines. In this approach, a prochiral ketone intermediate is reduced to the corresponding amine with high enantiomeric excess (ee). For (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, the ketone precursor 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one undergoes hydrogenation using a ruthenium catalyst coordinated with a chiral ligand.

The Ikariya-Noyori conditions, employing a ruthenium precatalyst and (S,S)-TsDPEN ligand ([RuCl(η⁶-p-cymene)((S,S)-TsDPEN)]), enable asymmetric transfer hydrogenation in the presence of formic acid as a hydrogen donor . This method achieves enantiomeric excesses exceeding 98% for the (R)-enantiomer by leveraging the ligand’s stereochemical control. Critical parameters include temperature (35–42°C), solvent (dichloromethane or ethanol), and substrate-to-catalyst ratios (typically 100:1) . Post-reduction, the amine is isolated via chromatography, yielding 85–90% with >99% purity .

Key Reaction Steps:

-

Substrate Preparation : 4-Trifluoromethylindan-1-one synthesized via Friedel-Crafts acylation of indane with trifluoroacetic anhydride.

-

Hydrogenation :

-

Workup : Silica gel chromatography (cyclohexane/ethyl acetate) to isolate the enantiomerically pure product .

Mitsunobu Reaction for Stereospecific Amine Formation

The Mitsunobu reaction enables the stereospecific conversion of alcohols to amines while retaining configuration. For this compound, this method involves coupling a chiral indanol derivative with a protected amine under Mitsunobu conditions.

Starting with (S)-4-(trifluoromethyl)indan-1-ol (110 ), the reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) . The alcohol’s configuration dictates the amine’s stereochemistry; thus, (S)-indanol yields the (R)-amine. Optimization studies highlight the necessity of solvent polarity (THF:DMF = 4:1) and temperature control (−20°C to rt) to suppress racemization . The product is obtained in 75–80% yield with 97% ee.

Key Reaction Steps:

-

Substrate Synthesis : (S)-4-(Trifluoromethyl)indan-1-ol prepared via asymmetric hydrogenation .

-

Mitsunobu Coupling :

-

Deprotection : Hydrochloric acid-mediated removal of Boc groups .

Chiral Resolution via Diastereomeric Salt Formation

When racemic synthesis is more practical, chiral resolution offers a viable path. The racemic amine is treated with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts, which are separated by fractional crystallization.

For example, racemic 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is combined with (R,R)-dibenzoyl tartaric acid in ethanol. The (R)-amine salt crystallizes preferentially, achieving 95% ee after two recrystallizations . While cost-effective, this method suffers from moderate yields (50–60%) and requires large volumes of solvent.

Late-stage introduction of the amine group via Buchwald-Hartwig amination allows flexibility in intermediate design. A brominated indane derivative, 5-bromo-4-(trifluoromethyl)-2,3-dihydro-1H-indene , undergoes coupling with ammonia or an ammonia equivalent using a palladium catalyst (e.g., Pd(OAc)₂ with Xantphos) .

Reaction conditions (100°C, 24 h in dioxane) and ligand choice critically influence yield and selectivity. This method provides 65–70% yield but requires rigorous purification to remove palladium residues .

Cyclization Strategies Involving Rhodium Catalysis

Rhodium(III)-catalyzed cyclization offers a route to construct the indane core. Trifluoromethyl-substituted allylic alcohols react with acrylamides under Rh catalysis (e.g., [Cp*RhCl₂]₂) to form indanones, which are subsequently converted to amines via reductive amination .

Key Steps:

Yields reach 60–65%, with enantioselectivity controlled by chiral ligands in the cyclization step.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Complexity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru/(S,S)-TsDPEN | 85–90 | >98 | High |

| Mitsunobu Reaction | DIAD/PPh₃ | 75–80 | 97 | Moderate |

| Chiral Resolution | Tartaric Acid | 50–60 | 95 | Low |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 65–70 | N/A | High |

| Rh-Catalyzed Cyclization | [Cp*RhCl₂]₂ | 60–65 | 90 | Moderate |

Chemical Reactions Analysis

Types of Reactions

®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include:

- Oxidized derivatives such as ketones and aldehydes.

- Reduced amine derivatives.

- Substituted compounds with modified trifluoromethyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHFN

- Molecular Weight : 201.19 g/mol

- IUPAC Name : (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

- Structural Characteristics : The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may interact with neurotransmitter receptors, suggesting applications in treating neurological disorders. The structural features of the compound allow it to potentially modulate receptor activity, making it a candidate for further pharmacological studies.

Neuropharmacology

The compound's interactions with central nervous system targets position it as a promising candidate for neuropharmacological research. Studies have indicated that compounds with similar structures exhibit effects on neurotransmission and neuronal signaling pathways. This opens avenues for exploring this compound in developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases.

Organic Synthesis

As an intermediate in organic synthesis, this compound can be utilized to create more complex molecules. Its trifluoromethyl group can facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Structure–Activity Relationship Studies

The unique structural elements of this compound allow researchers to conduct structure–activity relationship studies to identify how modifications to its structure can enhance biological activity or selectivity towards specific targets. Such studies are crucial for optimizing drug candidates in the early stages of drug development.

Case Study 1: Pharmacological Efficacy

In a study published in PubMed, researchers explored the pharmacological efficacy of compounds similar to (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amines as selective agonists for specific receptors involved in neuropharmacology. The findings indicated significant interactions with neurotransmitter systems, which could be leveraged in developing new therapeutic agents targeting neurodegenerative diseases .

Case Study 2: Synthesis and Characterization

A detailed synthesis protocol was established that highlights various methods for producing (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amines. The synthesis involves multiple steps including the formation of key intermediates through reductive amination processes. Characterization techniques such as NMR and mass spectrometry confirmed the purity and structural integrity of synthesized compounds.

Mechanism of Action

The mechanism of action of ®-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various receptors, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 4-CF₃ substitution in the target compound contrasts with 6-CF₃ in its enantiomer (CAS 1429187-76-7), which may alter receptor binding or metabolic pathways .

- Halogen vs.

- Bulkier Groups : ABT-102’s tert-butyl group enhances steric hindrance, contributing to its high TRPV1 affinity (pA₂ = 8.344) .

Stereochemical Influence

Chirality profoundly impacts activity:

- The (R)-enantiomer of 4-CF₃-inden-1-amine is prioritized in drug design due to its optimized receptor interactions, whereas the (S)-enantiomer may exhibit reduced efficacy or off-target effects .

- Example: (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-74-7) shows distinct pharmacological profiles compared to its (S)-counterpart .

Biological Activity

(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological interactions, and therapeutic potential, supported by research findings and case studies.

- Molecular Formula: C10H10F3N

- CAS Number: 1260741-70-5

- Molecular Weight: 237.65 g/mol

The trifluoromethyl group (-CF3) enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. The indene structure contributes to its aromatic characteristics, influencing its reactivity and interaction with biological systems .

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects. Preliminary studies suggest interactions with neurotransmitter receptors, potentially influencing central nervous system functions.

Case Study: Amyloid Interaction

One notable study demonstrated that derivatives of 2,3-dihydro-1H-inden-1-one can inhibit amyloid fibrillation associated with neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit β-sheet formation was confirmed using thioflavin T (ThT) fluorescence assays, indicating its potential for therapeutic applications against amyloid-related pathologies.

Antioxidant Activity

The trifluoromethyl group is known to enhance antioxidant properties. Initial investigations into the antioxidant capacity of this compound suggest that it may possess significant antioxidant activity due to improved metabolic stability.

Interaction Studies

Research on the binding affinities of this compound with various biological targets is ongoing. Preliminary data indicate potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Further studies are necessary to elucidate these interactions and their implications for drug design .

Comparative Analysis

| Compound | CAS Number | Biological Activity |

|---|---|---|

| (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-indene | 1260741-70-5 | Neuropharmacological effects; Antioxidant |

| (S)-4-(Trifluoromethyl)-2,3-dihydro-1H-indene | 2514660-83-2 | Similar neuropharmacological potential |

| 6-(Trifluoromethyl)-2,3-dihydro-1H-indene Hydrochloride | 68755-41-9 | Inhibits amyloid fibrillation; Antioxidant |

This table illustrates the biological activities of structurally similar compounds, highlighting the unique properties of (R)-4-(trifluoromethyl)-2,3-dihydro-1H-indene.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves functionalization of the indene core. For example, bromination at the 4-position followed by trifluoromethylation via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) can introduce the trifluoromethyl group. Enantiomeric purity is achieved using chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis during key steps like cyclization or amination . X-ray crystallography (via SHELX programs ) or chiral shift reagents in NMR can validate enantiopurity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : , , and NMR to verify substituent positions and stereochemistry.

- Mass spectrometry (HRMS) : To confirm molecular formula.

- X-ray crystallography : For absolute stereochemical assignment, using programs like SHELXL .

- IR spectroscopy : To identify functional groups (e.g., amine stretching vibrations) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. Stability studies under varying pH and temperature (via HPLC monitoring) are recommended. Storage in inert atmospheres at -20°C prevents degradation. Safety data (e.g., flammability, corrosivity) should be referenced from material safety sheets .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for target-specific interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the trifluoromethyl group on reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like enzymes or receptors. Comparative studies with analogs (e.g., brominated or methylated derivatives ) identify structure-activity relationships (SARs).

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

- Reproducibility checks : Independent synthesis and bioassay replication.

- Metabolite profiling : LC-MS to rule out degradation products.

- Target validation : CRISPR knockouts or competitive binding assays to confirm specificity .

Q. How does the stereochemistry of the amine group influence biological activity, and what methods validate this?

- Methodological Answer : The (R)-enantiomer may exhibit distinct pharmacokinetics or target binding. Comparative studies with (S)-enantiomers (e.g., via chiral synthesis ) are critical. Pharmacological assays (e.g., IC determination) paired with molecular dynamics simulations elucidate stereochemical effects on target interactions .

Q. What are the best practices for crystallizing this compound to study its binding modes with proteins?

- Methodological Answer : Co-crystallization with target proteins requires optimized buffer conditions (e.g., PEG precipitants, pH 7–8). Cryo-protection (e.g., glycerol) preserves crystal integrity. Data collection at synchrotron facilities enhances resolution. SHELX suites refine structures, while PDB validation tools ensure model accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.